

Technical Profile: 4-Hydroxy-N-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	4-hydroxy-N-methylbenzenesulfonamide
CAS No.:	3077-61-0
Cat. No.:	B1607248

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Precision Identification, Synthesis, and Chemical Informatics Strategy

Executive Summary

4-Hydroxy-N-methylbenzenesulfonamide (CAS 3077-61-0) is a specialized sulfonamide intermediate critical in the synthesis of pharmaceutical agents, particularly carbonic anhydrase inhibitors and matrix metalloproteinase (MMP) ligands.^[1] In drug discovery, this compound serves as a robust pharmacophore scaffold, leveraging the dual functionality of the phenolic hydroxyl group (H-bond donor/acceptor) and the sulfonamide moiety (bioisostere of carboxylic acids).

Critical Lookup Advisory: Researchers frequently encounter ambiguity when searching for this compound due to nomenclature overlap with its isomer, N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (CAS 34523-31-4). This guide provides a definitive chemical informatics framework to resolve this ambiguity, alongside a validated synthetic protocol and analytical characterization standards.

Chemical Identity & Informatics

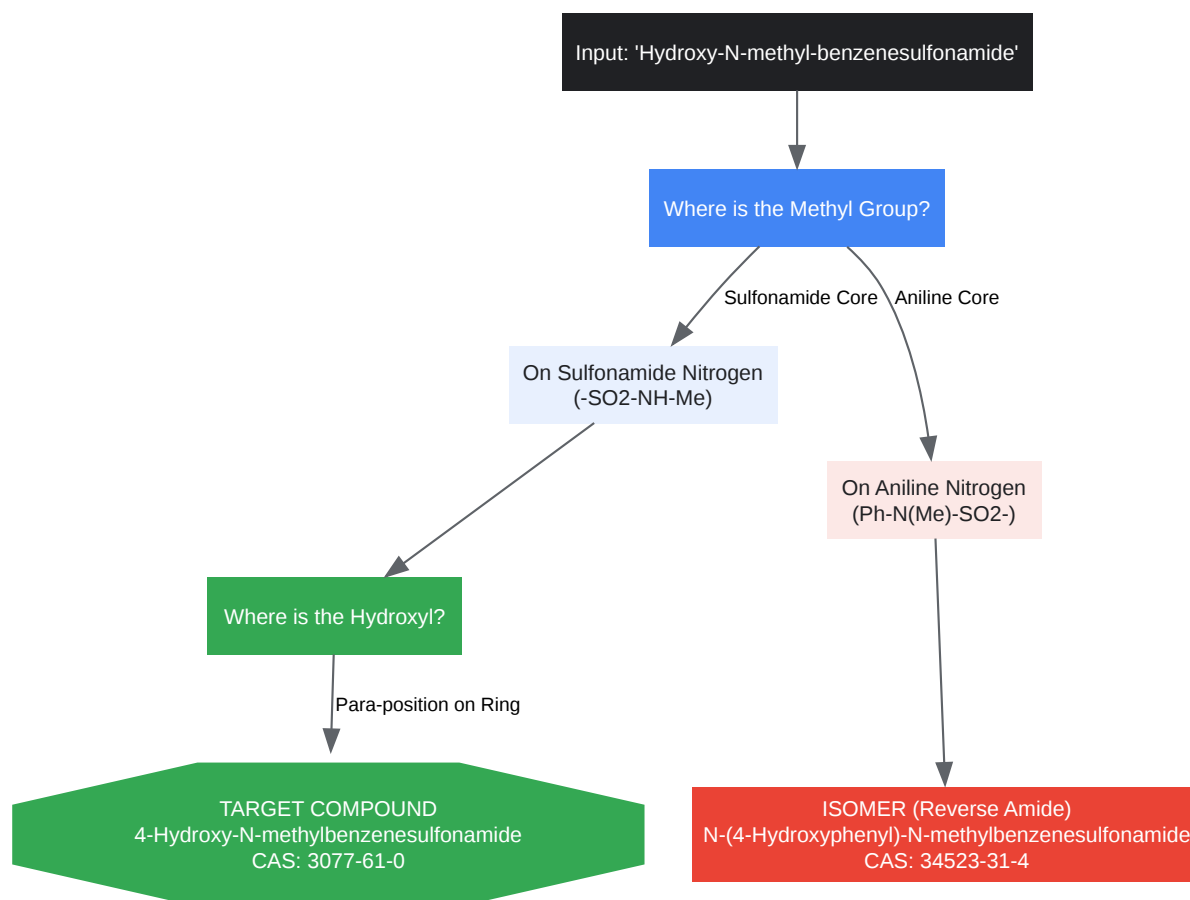
The precise identification of CAS 3077-61-0 requires distinguishing the position of the methyl group (on the sulfonamide nitrogen) and the hydroxyl group (on the benzene ring).

Table 1: Chemical Identifiers

Identifier Type	Value	Notes
CAS Registry Number	3077-61-0	Primary Identifier
IUPAC Name	4-Hydroxy-N-methylbenzenesulfonamide	Preferred Name
Synonyms	N-Methyl-4-hydroxybenzenesulfonamide; p-Hydroxy-N-methylbenzenesulfonamide	Common usage
Molecular Formula	C ₇ H ₉ NO ₃ S	
Molecular Weight	187.22 g/mol	
SMILES	CNNS(=O)(=O)c1ccc(O)cc1	Canonical
InChI Key	RHPDIBUPEZIAAU-UHFFFAOYSA-N	Unique Hash

Informatics Decision Tree: Isomer Resolution

The following logic flow illustrates how to distinguish CAS 3077-61-0 from its common structural isomers during database lookups.



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Figure 1: Decision logic for distinguishing CAS 3077-61-0 from its reverse-sulfonamide isomer.

Physicochemical Profile

Understanding the physical state and solubility profile is essential for handling and formulation.

Table 2: Physical Properties

Property	Data	Experimental Context
Melting Point	81–82 °C	Recrystallized from EtOH/Water
Physical Form	White to off-white crystalline powder	Standard conditions
pKa (Sulfonamide)	~10.5	Calculated (Acidic NH)
pKa (Phenol)	~9.9	Calculated (Acidic OH)
Solubility	Soluble in DMSO, Methanol, Acetone; Sparingly soluble in Water	Polar organic solvents preferred

Synthetic Methodology (High-Purity Route)

Direct chlorosulfonation of phenol is discouraged due to the formation of ortho/para mixtures and potential polymerization. The recommended route utilizes a Protection-Deprotection Strategy starting from 4-methoxybenzenesulfonyl chloride.

Workflow Justification

- Precursor Selection: 4-Methoxybenzenesulfonyl chloride is commercially available and stable.
- Amination: Reaction with methylamine is clean and quantitative.
- Deprotection: Boron tribromide () or HBr provides regioselective demethylation without affecting the sulfonamide bond.

Step-by-Step Protocol

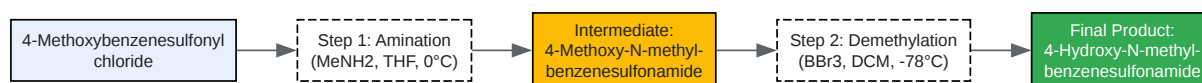
Step 1: Sulfonamide Formation

- Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.2 eq).

- Solvent: Dichloromethane (DCM), anhydrous.
- Procedure:
 - Cool the solution of sulfonyl chloride in DCM to 0°C.
 - Add methylamine solution dropwise to control exotherm.
 - Stir at Room Temperature (RT) for 4 hours.
 - Workup: Wash with 1N HCl, then Brine. Dry over
. Concentrate to yield 4-methoxy-N-methylbenzenesulfonamide.

Step 2: Demethylation

- Reagents: Intermediate from Step 1 (1.0 eq),
(1.0 M in DCM, 3.0 eq).
- Solvent: Dichloromethane (DCM), anhydrous.
- Procedure:
 - Cool solution of intermediate to -78°C (Dry ice/acetone bath).
 - Add
dropwise under
atmosphere.
 - Allow to warm to RT and stir overnight.
 - Quench: Cool to 0°C and carefully quench with Methanol (exothermic!).
 - Purification: Concentrate and recrystallize from Ethanol/Water to obtain pure **4-hydroxy-N-methylbenzenesulfonamide**.



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Figure 2: Two-step synthetic pathway ensuring regioselectivity and high purity.

Analytical Characterization

To validate the identity of CAS 3077-61-0, the following spectral signatures must be confirmed.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 9.50 (s, 1H): Phenolic -OH (Exchangeable).
 - δ 7.65 (d, $J=8.8$ Hz, 2H): Aromatic protons ortho to sulfonamide (Deshielded).
 - δ 7.20 (q, $J=5.0$ Hz, 1H): Sulfonamide -NH (Broad, couples with methyl).
 - δ 6.90 (d, $J=8.8$ Hz, 2H): Aromatic protons ortho to hydroxyl (Shielded).
 - δ 2.45 (d, $J=5.0$ Hz, 3H): N-Methyl group (Doublet due to NH coupling).
- Mass Spectrometry (ESI):
 - Calc. Mass: 187.03
 - Observed (m/z): 186.0 $[\text{M}-\text{H}]^-$ (Negative mode preferred for phenols/sulfonamides).

Safety & Handling (GHS)

Based on the chemical class (Sulfonamides/Phenols), standard safety protocols apply.

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2][3]

- H319: Causes serious eye irritation.[2][3]
- H335: May cause respiratory irritation.[3]
- Precautionary Measures: Use nitrile gloves and chemical safety goggles. Handle in a fume hood, especially during the deprotection step.

References

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- National Institutes of Health (NIH) - PubChem.**4-Hydroxy-N-methylbenzenesulfonamide** (Compound Summary). Retrieved from (Note: Link directs to related isomer for structural comparison; verify specific CAS 3077-61-0 in search).
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- Royal Society of Chemistry.General Procedures for Sulfonamide Synthesis. RSC Advances, 2014. Retrieved from

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Sources

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- [2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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